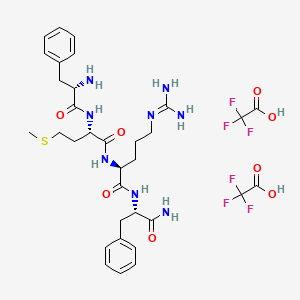
132326-72-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the CAS number 132326-72-8 is known as Influenza NP (147-155). It is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd restricted epitope, which means it is a specific segment of the nucleoprotein that is recognized by the immune system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Influenza NP (147-155) primarily undergoes peptide bond formation during its synthesis. The peptide can also participate in:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications can occur on specific amino acids like methionine and cysteine.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: Mixtures containing TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The primary product is the peptide Influenza NP (147-155) itself. Hydrolysis can yield shorter peptide fragments .
科学研究应用
Influenza NP (147-155) has several applications in scientific research:
Immunology: It is used to study immune responses to influenza infection. The peptide serves as a model epitope for T-cell recognition.
Vaccine Development: Researchers use this peptide to develop and test new influenza vaccines.
Diagnostics: It can be used in assays to detect immune responses in infected individuals.
Drug Development: The peptide is used to screen for compounds that can modulate immune responses
作用机制
Influenza NP (147-155) exerts its effects by being recognized by the immune system, specifically by T-cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors, leading to the activation of T-cells and the initiation of an immune response .
相似化合物的比较
Influenza NP (147-155) (TFA): A trifluoroacetic acid salt form of the peptide.
Other Influenza Nucleoprotein Peptides: Variants of the nucleoprotein peptides with different sequences.
Uniqueness: Influenza NP (147-155) is unique due to its specific sequence and its role as a Kd restricted epitope. This specificity makes it a valuable tool for studying immune responses to influenza and for developing targeted vaccines .
属性
CAS 编号 |
132326-72-8 |
|---|---|
分子式 |
C₄₈H₈₂N₁₆O₁₄ |
分子量 |
1107.26 |
序列 |
One Letter Code: TYQRTRALV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)

